molecular formula C8H7NO B009256 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde CAS No. 104500-98-3

1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde

Cat. No. B009256
M. Wt: 133.15 g/mol
InChI Key: PLGVJKUMVUANRG-UHFFFAOYSA-N
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Patent
US04737513

Procedure details

2.924 g of pyrrole-3-carboxaldehyde (J. Org. Chem. 1981, Vol. 46, p. 839) dissolved in 45 ml of tetrahydrofuran and 1.488 g of sodium hydride as 50% in oil were admixed and then were stirred for 10 minutes cold, then for 40 minutes at room temperature. After cooling, 2.5 ml of propargyl bromide were added with stirring at 5 C. for 90 minutes. A further 2 ml of propargyl bromide were added with stirring at 5° C. for 1 hour and the mixture was poured into water and extracted with methylene chloride. The solvent was distilled off at atmospheric pressure to obtain 2.868 g of 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde which was purified by chromatography on silica gel and elution with a 65-35 hexane-ethyl acetate mixture to obtain 2.868 g of the said product.
Quantity
2.924 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.488 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[H-].[Na+].[CH2:10](Br)[C:11]#[CH:12].O>O1CCCC1>[CH2:12]([N:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1)[C:11]#[CH:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.924 g
Type
reactant
Smiles
N1C=C(C=C1)C=O
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.488 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C#C)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 10 minutes cold
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 40 minutes at room temperature
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
with stirring at 5 C
WAIT
Type
WAIT
Details
for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
with stirring at 5° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off at atmospheric pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C#C)N1C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.868 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.